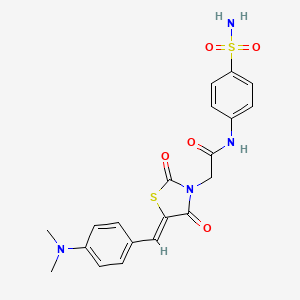

(Z)-2-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, benzenesulfonamide derivatives containing a thiazol-4-one scaffold have been synthesized via intramolecular cyclization rearrangement reactions . The synthesis of these derivatives involved the preparation of a chloroacetamide derivative, which was then treated with ammonium .Molecular Structure Analysis

The compound contains a thiazolidine motif, which is a heterocyclic five-membered moiety with sulfur at the first position and nitrogen at the third position . This motif is present in diverse natural and bioactive compounds .Chemical Reactions Analysis

The compound may be involved in various chemical reactions. For instance, benzenesulfonamide derivatives have been evaluated for their inhibitory effect on carbonic anhydrase IX . This enzyme plays a key role in tumor cell metabolism, and its inhibition can be a useful target for discovering novel antiproliferative agents .Scientific Research Applications

Antimicrobial Activities

Thiazolidinone derivatives have shown promising antimicrobial activities. For instance, the synthesis and evaluation of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, which are structurally related to the compound , revealed some compounds with significant antimicrobial properties (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). These findings highlight the potential of thiazolidinone and its derivatives in the development of new antimicrobial agents.

Anticonvulsant Activities

Another application is in the development of anticonvulsant drugs. A study on the synthesis and pharmacological investigation of 2‐(4‐dimethylaminophenyl)‐3,5‐disubstituted thiazolidin‐4‐ones as anticonvulsants indicated that certain compounds exhibited considerable activity, with one being moderately more potent than the reference standard diazepam (Senthilraja & Alagarsamy, 2012). This suggests the compound's relevance in the quest for more effective anticonvulsant medications.

Anti-inflammatory and Antioxidant Activities

Thiazolidinone derivatives have also been synthesized and evaluated for their anti-inflammatory and antioxidant activities. For example, novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives exhibited promising anti-inflammatory activity in both in vitro and in vivo models, alongside ulcerogenic toxicity studies for selected compounds (Nikalje, Hirani, & Nawle, 2015). This underscores the potential for thiazolidinone derivatives in anti-inflammatory and antioxidant drug development.

Anticancer Activity

Furthermore, thiazolidinones containing benzothiazole moiety have been screened for antitumor activity. Certain novel 4-thiazolidinones with benzothiazole moiety were found to have anticancer activity on various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010). This highlights the compound's potential in cancer research and therapy.

Mechanism of Action

Future Directions

Thiazolidine derivatives, such as the compound , have diverse therapeutic and pharmaceutical activity and are used in probe design . Future research could focus on developing multifunctional drugs and improving their activity . Additionally, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry could be employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Properties

IUPAC Name |

2-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O5S2/c1-23(2)15-7-3-13(4-8-15)11-17-19(26)24(20(27)30-17)12-18(25)22-14-5-9-16(10-6-14)31(21,28)29/h3-11H,12H2,1-2H3,(H,22,25)(H2,21,28,29)/b17-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEUQTCWRJOUCJM-BOPFTXTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B2760451.png)

![N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2760452.png)

![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2760460.png)

![[2-[4-[(4-Ethoxyphenyl)carbamoyl]anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2760463.png)

methanone](/img/structure/B2760464.png)

![N-[(4-chlorophenyl)methyl]-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2760470.png)

![1-[3-(1,2,4-Oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2760473.png)